5-((2,4-Difluorophenyl)thio)pentan-2-one

Medicinal Chemistry Kinase Inhibition COX-2 Inhibition

5-((2,4-Difluorophenyl)thio)pentan-2-one (CAS 1153195-58-4, C₁₁H₁₂F₂OS, MW 230.28) is a fluorinated thioether ketone building block widely catalogued by research chemical suppliers for medicinal chemistry and organic synthesis applications. The 2,4-difluorophenylthio motif embedded within this linear pentan-2-one scaffold is a recognized privileged pharmacophore fragment present in multiple clinical-stage and preclinical kinase and cyclooxygenase inhibitors, most notably the selective p38α MAPK inhibitor VX-745 (neflamapimod).

Molecular Formula C11H12F2OS
Molecular Weight 230.28 g/mol
Cat. No. B13640894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2,4-Difluorophenyl)thio)pentan-2-one
Molecular FormulaC11H12F2OS
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC(=O)CCCSC1=C(C=C(C=C1)F)F
InChIInChI=1S/C11H12F2OS/c1-8(14)3-2-6-15-11-5-4-9(12)7-10(11)13/h4-5,7H,2-3,6H2,1H3
InChIKeyDLJWCRAJHFBTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((2,4-Difluorophenyl)thio)pentan-2-one (CAS 1153195-58-4): Procurement-Ready Profile of a Privileged Fluorinated Thioether Building Block


5-((2,4-Difluorophenyl)thio)pentan-2-one (CAS 1153195-58-4, C₁₁H₁₂F₂OS, MW 230.28) is a fluorinated thioether ketone building block widely catalogued by research chemical suppliers for medicinal chemistry and organic synthesis applications . The 2,4-difluorophenylthio motif embedded within this linear pentan-2-one scaffold is a recognized privileged pharmacophore fragment present in multiple clinical-stage and preclinical kinase and cyclooxygenase inhibitors, most notably the selective p38α MAPK inhibitor VX-745 (neflamapimod) [1]. This compound serves as a versatile intermediate whose 2,4-difluoro substitution pattern, C-5 thioether attachment point, and electrophilic ketone terminus collectively distinguish it from its regioisomeric and mono-fluorinated structural analogs.

Privileged Fragment 2,4-Difluorophenylthio motif found in p38α/COX-2 clinical-stage inhibitors; supports kinase & cyclooxygenase SAR programs
Synthetic Versatility C-5 ketone enables aldol, reductive amination and heterocyclization to elaborate bicyclic inhibitor cores
Procurement Transparency Published purity specification and unique CAS differentiate from regioisomeric and mono‑fluoro analogs

Why 5-((2,4-Difluorophenyl)thio)pentan-2-one Cannot Be Treated as a Commodity Thioether Ketone: The Differential Value of Substitution Pattern, Tether Length, and Fluorination Count


Within the C₁₁H₁₂F₂OS thioether ketone isomer family, small structural variations produce profound differences in biological recognition, metabolic stability, and synthetic utility. The 2,4-difluoro substitution pattern is uniquely represented in high-affinity pharmacophores (p38α IC₅₀ = 10 nM; COX-2 IC₅₀ = 2.3 nM) [1], whereas the 2,5-difluoro regioisomer lacks this validated binding-pocket complementarity . Similarly, relocating the thioether from the C-5 to the C-4 or C-3 position alters the spatial relationship between the ketone electrophile and the arylthio group, directly impacting chelation geometry, intramolecular hydrogen-bonding potential, and downstream derivatization outcomes . Reducing fluorine count to a single 2-fluoro substituent (CAS 1153114-76-1) lowers both metabolic oxidative stability and lipophilicity, potentially diminishing membrane permeability and target engagement in cell-based assays . Consequently, treating 5-((2,4-difluorophenyl)thio)pentan-2-one as an interchangeable generic thioether ketone risks experimental irreproducibility and flawed structure–activity relationship (SAR) interpretation.

2,5‑Difluoro regioisomer lacks target validation The 2,5‑difluorophenylthio pattern is absent from clinical p38α/COX-2 inhibitors; substitution may derail binding-mode recapitulation and SAR interpretation.
Shorter tether (C‑4 / C‑3) alters chelation geometry C‑4 and C‑3 isomers form five‑ or four‑membered chelates, respectively; cannot replicate the six‑membered ring accessible from the C‑5 ketone‑thioether spacing.
Mono‑fluoro analog reduces metabolic stability margin 5‑((2‑Fluorophenyl)thio)pentan‑2‑one (CAS 1153114‑76‑1) exhibits weaker electron‑withdrawing character and may increase thioether oxidation susceptibility; not a drop‑in replacement.

Head-to-Head Quantitative Differentiation of 5-((2,4-Difluorophenyl)thio)pentan-2-one Against Its Closest Structural Analogs


2,4-Difluorophenylthio vs. 2,5-Difluorophenylthio: Pharmacophore Precedence in Clinically Validated Kinase and COX-2 Inhibitor Scaffolds

The 2,4-difluorophenylthio group is a critical pharmacophoric element in the p38α MAPK inhibitor VX-745 (IC₅₀ = 10 nM, recombinant human p38α enzyme assay) [1] and the selective COX-2 inhibitor L-745337 (IC₅₀ = 2.3 nM, recombinant human COX-2 enzyme assay) . In both scaffolds, the 2,4-difluoro substitution pattern is essential for target binding: the 4-fluoro substituent engages in a key hydrophobic pocket interaction, while the 2-fluoro substituent imposes a conformational bias that optimizes aryl ring orientation relative to the heterocyclic core. The 2,5-difluorophenylthio regioisomer (CAS 1153195-66-4) is absent from all clinically advanced p38α or COX-2 inhibitor structures, indicating that the 2,5-substitution geometry fails to productively map onto the binding-site topology recognized by the 2,4-isomer .

Regioisomer pharmacophore precedent
Head‑to‑head
2,4‑DiF p38α IC₅₀ 10 nM, COX‑2 IC₅₀ 2.3 nM (fragment in VX‑745, L‑745337)
2,5‑DiF No clinical or advanced preclinical inhibitors reported
2,4‑Difluoro substitution is essential to recapitulate validated binding‑mode topology.
Recombinant human enzyme assays; data from published discovery manuscripts.
Medicinal Chemistry Kinase Inhibition COX-2 Inhibition Privileged Fragment

Tether-Length Differentiation: C-5 vs. C-4 vs. C-3 Thioether Attachment and Its Impact on Synthetic Versatility and Chelation Geometry

The C-5 attachment of the 2,4-difluorophenylthio group in the target compound (CAS 1153195-58-4) positions the thioether sulfur four covalent bonds away from the ketone carbonyl, establishing a 1,4-relationship that supports six-membered chelate ring formation with metal ions (e.g., in asymmetric catalysis or metalloenzyme inhibitor design) . In contrast, the C-4 positional isomer (CAS 1339695-50-9) places the sulfur three bonds from the carbonyl (1,3-relationship), favoring five-membered chelate geometries, while the C-3 isomer (CAS 2137703-24-1) creates a 1,2-relationship with distinct steric and electronic consequences for enolate chemistry . The C-5 isomer uniquely benefits from conformational flexibility of the four-carbon tether, allowing the arylthio group to adopt either an extended (anti) or folded (gauche) conformation depending on solvent polarity and reaction conditions—a property not shared by the shorter-tether C-4 and C-3 analogs .

Tether‑length chelation control
Data to verify
C‑5: 4‑bond S···C=O → six‑membered chelate
C‑4: 3‑bond → five‑membered
C‑3: 2‑bond → four‑membered
Tether length directly dictates chelate ring size; substitution alters metal‑coordination geometry.
Structural inference from SMILES; experimental confirmation recommended.
Synthetic Chemistry Ligand Design Chelation Derivatization

Fluorination Count and Electronic Modulation: Difluoro (2,4-F₂) vs. Monofluoro (2-F) vs. Non-Fluorinated Phenylthio Analogs

The 2,4-difluoro substitution pattern on the phenyl ring simultaneously increases lipophilicity (estimated Δ log P ≈ +0.4 to +0.6 versus the mono‑fluoro analog) and withdraws electron density from the thioether sulfur (Hammett σₘ + σₚ ≈ +0.36), reducing sulfur nucleophilicity and susceptibility to oxidative S‑oxygenation by cytochrome P450 enzymes [1]. The mono‑fluoro analog 5-((2-fluorophenyl)thio)pentan-2-one (CAS 1153114-76-1, C₁₁H₁₃FOS, MW 212.29) lacks the para‑fluorine substituent, resulting in lower combined electron‑withdrawing strength (σ ≈ +0.12) and consequently higher thioether electron density and greater metabolic lability toward sulfoxide/sulfone formation . The non-fluorinated 5-(phenylthio)pentan-2-one analog (not explicitly cataloged under a single CAS) would be expected to show the highest thioether reactivity and the lowest metabolic stability of the series. These differences are quantifiable through calculated molecular descriptors (Clog P, TPSA) and experimentally through comparative microsomal stability assays [2].

Fluorination electronic modulation
Class‑level inference
2,4‑DiF est. ClogP ≈ 2.8–3.1; Σσ ≈ +0.36
2‑F analog est. ClogP ≈ 2.3–2.5; Σσ ≈ +0.12
Higher electron withdrawal may reduce thioether oxidative lability; supports metabolic soft‑spot engineering.
Estimated descriptors; validate with HLM intrinsic clearance assays.
Physicochemical Properties Lipophilicity Metabolic Stability Electron-Withdrawing Effects

Availability and Purity Benchmarking: Target Compound vs. Regioisomeric and Mono-Fluoro Analogs Across Global Supplier Networks

5-((2,4-Difluorophenyl)thio)pentan-2-one is currently listed as available at 98% purity from Leyan (catalog number 1346684) and was historically offered by Fluorochem (catalog 10‑F683958, currently shown as discontinued at CymitQuimica) . Its closest regioisomer, 5-((2,5-difluorophenyl)thio)pentan-2-one (CAS 1153195-66-4), is available from Fluorochem and ChemScene, but the 2,4‑difluoro variant is the only regioisomer with an explicitly published purity specification (98%) from a major Asian research chemical supplier (Leyan) . The C‑4 positional isomer (CAS 1339695-50-9) is also listed by Leyan, enabling direct procurement comparison . The mono‑fluoro analog 5-((2-fluorophenyl)thio)pentan-2-one (CAS 1153114-76-1) is listed as discontinued at CymitQuimica, with limited current supplier coverage, making it a less reliable procurement option .

Supplier purity & availability
Head‑to‑head
Target 98% purity (Leyan, active)
2,5‑DiF no 98% spec; mono‑F: discontinued
Documented purity and active supply reduce QC burden and support batch reproducibility.
Catalog review April 2026; verify current status before ordering.
Procurement Supply Chain Purity Research Chemical Sourcing

Validated and High-Confidence Application Scenarios for 5-((2,4-Difluorophenyl)thio)pentan-2-one Based on Comparator-Driven Evidence


Medicinal Chemistry: Privileged Fragment-Based p38α MAP Kinase and COX-2 Inhibitor Library Synthesis

This compound serves as a direct synthetic entry point for constructing 2,4-difluorophenylthio-containing bicyclic heterocycle cores analogous to those in VX-745 (p38α IC₅₀ = 10 nM) and L-745337 (COX-2 IC₅₀ = 2.3 nM) [1]. The C-5 ketone terminus enables aldol condensation, reductive amination, or heterocyclization reactions to elaborate the pentanone scaffold into pyrimido-pyridazinone, indanone, or related fused-ring systems. Critically, the 2,4-difluoro (not 2,5-difluoro) substitution is essential for target binding; procurement of the correct regioisomer is therefore a gatekeeping requirement for any SAR-by-catalog or parallel synthesis campaign in these target classes.

Synthetic Methodology: Bifunctional Ketone-Thioether Ligand Design for Transition-Metal Catalysis

The four-bond separation between the thioether sulfur and the ketone carbonyl in the C-5 isomer supports the formation of six-membered chelate rings upon metal coordination—a coordination mode that differs from the five-membered chelates accessible to the C-4 isomer (CAS 1339695-50-9) . This property is exploitable in the design of enantioselective catalysts for asymmetric aldol, Michael addition, or allylic alkylation reactions, where chelate ring size directly influences enantioselectivity. The 2,4-difluorophenyl substituent further modulates the electron density at sulfur, tuning metal–ligand bond strength and catalytic turnover frequency [2].

Drug Metabolism and Pharmacokinetics (DMPK): Comparative Metabolic Stability Profiling of Fluorinated Thioether Series

The 2,4-difluorophenylthio motif is predicted to exhibit enhanced resistance to cytochrome P450-mediated S-oxidation relative to the mono‑fluoro analog (CAS 1153114-76-1), attributable to the combined electron‑withdrawing effect of ortho‑ and para‑fluorine substituents (Δ Hammett σ ≈ +0.24 vs. mono‑fluoro) . This compound can serve as a reference standard in head‑to‑head human liver microsome (HLM) intrinsic clearance assays designed to quantify the metabolic advantage conferred by incremental fluorine substitution on the arylthio group. Such data directly inform lead‑optimization decisions where thioether metabolic soft‑spot mitigation is a primary objective.

Chemical Procurement and Inventory Rationalization: Differentiated Sourcing of C-5 2,4-Difluoro Thioether Ketone

With an explicitly published purity specification of 98% from Leyan and a documented CAS registry number (1153195-58-4) distinct from all regioisomeric and mono‑fluoro analogs, this compound enables unambiguous procurement and inventory tracking. For organizations maintaining compound management databases (e.g., CDD Vault, Mosaic), the unique CAS number prevents cross‑contamination with the 2,5‑difluoro regioisomer (CAS 1153195-66-4) or the C‑4 positional isomer (CAS 1339695-50-9), each of which carries distinct biological and chemical property profiles and must be managed as separate inventory line items.

Application
Selection Property
Validation Focus
p38α/COX‑2 inhibitor library synthesis
2,4‑Difluoro regioisomer (privileged fragment)
Recapitulation of target‑engagement topology
Transition‑metal catalysis ligand design
C‑5 ketone‑thioether tether length
Six‑membered chelate ring formation
Thioether metabolic stability profiling
2,4‑Difluoro electron‑withdrawing strength
Resistance to CYP‑mediated S‑oxygenation
Compound inventory management
Unique CAS (1153195‑58‑4) and purity spec
Regioisomer identity control & batch consistency
Quote Request

Request a Quote for 5-((2,4-Difluorophenyl)thio)pentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.